8-(Trifluoromethyl)quinoline-5-carbonitrile 8-(Trifluoromethyl)quinoline-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13888146
InChI: InChI=1S/C11H5F3N2/c12-11(13,14)9-4-3-7(6-15)8-2-1-5-16-10(8)9/h1-5H
SMILES: C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)C#N
Molecular Formula: C11H5F3N2
Molecular Weight: 222.17 g/mol

8-(Trifluoromethyl)quinoline-5-carbonitrile

CAS No.:

Cat. No.: VC13888146

Molecular Formula: C11H5F3N2

Molecular Weight: 222.17 g/mol

* For research use only. Not for human or veterinary use.

8-(Trifluoromethyl)quinoline-5-carbonitrile -

Specification

Molecular Formula C11H5F3N2
Molecular Weight 222.17 g/mol
IUPAC Name 8-(trifluoromethyl)quinoline-5-carbonitrile
Standard InChI InChI=1S/C11H5F3N2/c12-11(13,14)9-4-3-7(6-15)8-2-1-5-16-10(8)9/h1-5H
Standard InChI Key YMUNLVNYRLSQNH-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)C#N
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)C#N

Introduction

Structural and Physicochemical Properties

Molecular Structure

The quinoline core consists of a benzene ring fused to a pyridine ring. Substituents at the 5th and 8th positions introduce steric and electronic effects:

  • Trifluoromethyl group (-CF₃): Electron-withdrawing, increases resistance to oxidative degradation .

  • Cyano group (-CN): Polarizable, participates in hydrogen bonding and nucleophilic reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₅F₃N₂
Molecular Weight222.17 g/mol
XlogP2.2 (predicted)
Topological Polar Surface Area36.7 Ų

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via multi-step protocols:

  • Quinoline Core Formation: Skraup or Doebner-von Miller reactions using aniline derivatives.

  • Trifluoromethylation: Electrophilic fluorination using CF₃I or transition-metal-catalyzed cross-coupling .

  • Cyanation: Palladium-mediated cyanation of haloquinolines or Sandmeyer reaction .

Example Pathway:

8-Chloroquinoline → 8-Trifluoromethylquinoline (via CF₃Cu coupling) → 8-(Trifluoromethyl)quinoline-5-carbonitrile (via CuCN amination).

Characterization

  • NMR: ¹⁹F NMR confirms CF₃ integration (~-60 ppm).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 223.04 .

  • X-ray Crystallography: Crystallographic data for analogs reveal planar quinoline systems with substituents influencing packing via π-π stacking .

Chemical Reactivity and Applications

Key Reactions

  • Nucleophilic Substitution: Cyano group hydrolysis to carboxylic acids (e.g., 8-(Trifluoromethyl)quinoline-5-carboxylic acid) .

  • Cross-Coupling: Suzuki-Miyaura reactions for biaryl synthesis .

  • Reduction: Catalytic hydrogenation of the cyano group to amines.

Reaction TypeReagents/ConditionsProduct
HydrolysisH₂SO₄, H₂O, ΔQuinoline-5-carboxylic acid
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂Biaryl derivatives

Applications in Drug Discovery

  • Antimicrobial Agents: Quinoline derivatives inhibit DNA gyrase in bacteria .

  • Anticancer Scaffolds: CF₃ groups enhance cell membrane permeability and target binding .

  • Enzyme Inhibitors: Cyano group interacts with catalytic residues in kinases .

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundSubstituentsBioactivity (vs. Parent)
8-(Trifluoromethyl)quinoline-5-carboxylic acid-COOH at C5Improved solubility
5-Bromo-8-(trifluoromethyl)quinoline-Br at C5Enhanced halogen bonding
4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrileMultiple halogensBroader antimicrobial spectrum

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